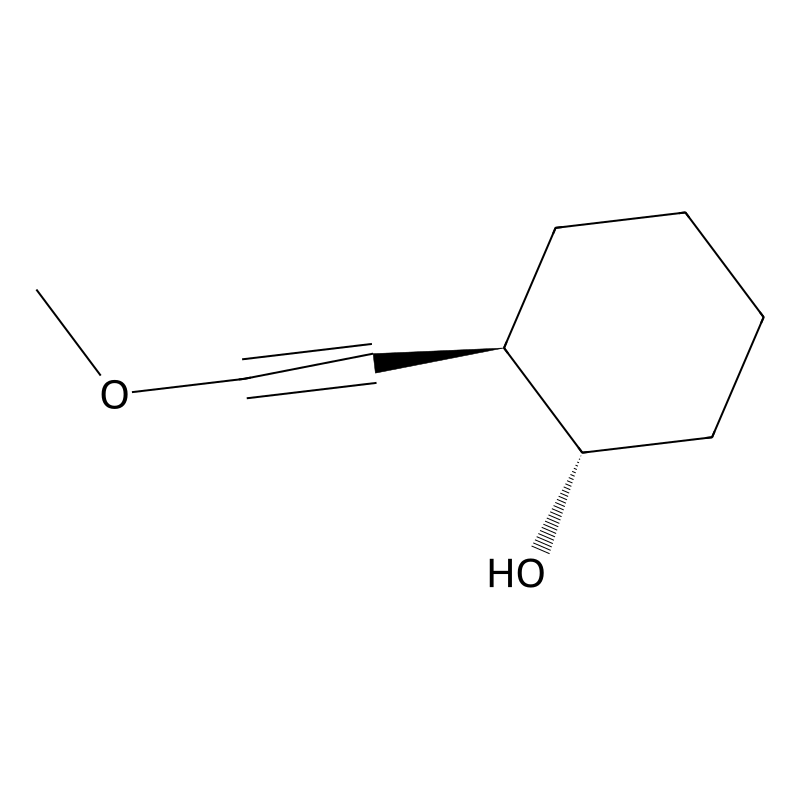(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Catalog No.
S949334
CAS No.
2166287-73-4
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2166287-73-4
Product Name
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
IUPAC Name
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Molecular Formula
C9H14O2
Molecular Weight
154.21 g/mol
InChI
InChI=1S/C9H14O2/c1-11-7-6-8-4-2-3-5-9(8)10/h8-10H,2-5H2,1H3/t8-,9+/m1/s1
InChI Key
CPHLQHDEWIKFEY-BDAKNGLRSA-N
SMILES
COC#CC1CCCCC1O
Canonical SMILES
COC#CC1CCCCC1O
Isomeric SMILES
COC#C[C@H]1CCCC[C@@H]1O
(1S,2R)-2-(2-Methoxyethynyl)cyclohexan-1-ol is likely an organic molecule containing a cyclohexane ring (six-carbon ring) with a hydroxyl group (OH) attached at the first carbon (C1) and a methoxyethynyl group (OCH2C≡CH) attached at the second carbon (C2). The (1S,2R) designation refers to the stereochemistry of the molecule, indicating the specific spatial arrangement of its substituents.
Molecular Structure Analysis
The key features of the molecule include:
- A cyclohexane ring, a common and relatively stable structure in organic chemistry.
- A hydroxyl group, which can participate in hydrogen bonding and make the molecule polar.
- A methoxyethynyl group, which combines an ether group (C-O-C) with a terminal alkyne (C≡C). This group can be reactive and participate in various addition reactions.
Chemical Reactions Analysis
- Click chemistry: The alkyne moiety can participate in click reactions with azides to form triazoles [].
- Hydrolysis: The ether group might be susceptible to hydrolysis under acidic or basic conditions, breaking the C-O bond [].
- Addition reactions: The alkyne can undergo various addition reactions with nucleophiles or in presence of metal catalysts [].
Physical And Chemical Properties Analysis
No data is currently available on physical and chemical properties like melting point, boiling point, or solubility.
- Alkyne groups can be slightly reactive and potentially flammable.
- The presence of an alcohol group suggests some solubility in water. However, extensive data is needed for a complete safety assessment.
XLogP3
1.7
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








